1-(Triisopropylsilyl)pyrrole-3-boronic acid
CAS No.: 138900-55-7
Cat. No.: VC21188279
Molecular Formula: C13H26BNO2Si
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138900-55-7 |
---|---|
Molecular Formula | C13H26BNO2Si |
Molecular Weight | 267.25 g/mol |
IUPAC Name | [1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid |
Standard InChI | InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 |
Standard InChI Key | HUBVAOMVEMGRFA-UHFFFAOYSA-N |
SMILES | B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Canonical SMILES | B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(Triisopropylsilyl)pyrrole-3-boronic acid features a pyrrole ring core with two key functional groups: a boronic acid group at position 3 and a triisopropylsilyl group at position 1 (the nitrogen position). The TIPS group serves as a protecting group for the pyrrole nitrogen, while the boronic acid functionality enables various coupling reactions .
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that determine its behavior in chemical reactions and its storage requirements. Table 1 summarizes the key properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid.
Table 1: Physical and Chemical Properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Property | Value |
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CAS Number | 138900-55-7 |
Molecular Formula | C₁₃H₂₆BNO₂Si |
Molecular Weight | 267.25 g/mol |
IUPAC Name | [1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid |
InChI | InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 |
InChIKey | HUBVAOMVEMGRFA-UHFFFAOYSA-N |
SMILES | B(C1=CN(C=C1)Si(C(C)C)C(C)C)(O)O |
Storage Conditions | Inert atmosphere, freezer storage below -20°C |
These properties indicate a compound with moderate molecular weight and a structure that combines both silicon and boron chemistry in a heterocyclic framework .
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms in scientific literature and commercial catalogs, as detailed in Table 2.
Table 2: Alternative Names and Synonyms for 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Synonym |
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(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid |
1-(triisopropylsilyl)-1H-pyrrol-3-ylboronic acid |
N-triisopropylsilyl-3-pyrrole boronic acid |
3-Borono-1-[tris(isopropyl)silyl]-1H-pyrrole |
[1-[tris(1-Methylethyl)silyl]-1H-pyrrol-3-yl]-boronic acid |
Boronic acid, [1-[tris(1-methylethyl)silyl]-1H-pyrrol-3-yl]- |
This variety of synonyms reflects both systematic nomenclature approaches and common laboratory naming conventions .
Synthesis Methods and Procedures
General Synthetic Approach
The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid typically involves a multi-step process. According to available data, one common method involves:
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The addition of a solution of n-butyllithium (n-BuLi) in tetrahydrofuran (THF)
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Adding this solution to a stirred solution of the appropriate pyrrole precursor
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Subsequent reaction steps to introduce the boronic acid functionality
This approach leverages organolithium chemistry to achieve metalation at the desired position of the pyrrole ring, followed by conversion to the boronic acid derivative.
Reactivity and Reaction Mechanisms
Key Reactions
1-(Triisopropylsilyl)pyrrole-3-boronic acid participates in several key chemical reactions, primarily:
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Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides
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Formation of carbon-carbon bonds in complex molecule synthesis
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Construction of pyrrole-containing heterocyclic frameworks
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Integration into pharmaceutical intermediate structures
Reaction Mechanisms
The mechanism of action for 1-(Triisopropylsilyl)pyrrole-3-boronic acid primarily revolves around its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the process typically follows these steps:
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Oxidative addition of the aryl or vinyl halide to the palladium catalyst
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Transmetalation, where the boronic acid transfers its organic group to the palladium complex
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
This mechanism highlights the importance of the boronic acid functionality, which undergoes transmetalation with palladium complexes to enable the formation of new carbon-carbon bonds.
Electronic and Steric Considerations
The presence of the triisopropylsilyl group and boronic acid affects both the electronic properties and steric hindrance around the pyrrole ring, which can significantly influence its reactivity in chemical reactions. The TIPS group provides steric bulk that can affect the approach trajectory of reagents, while also influencing the electronic distribution in the pyrrole ring through its inductive effects.
Applications in Chemical Synthesis
Pharmaceutical Synthesis
1-(Triisopropylsilyl)pyrrole-3-boronic acid serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its ability to form carbon-carbon bonds through cross-coupling reactions makes it an excellent choice for constructing:
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Pyrrole-containing drug molecules
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Heterocyclic pharmaceutical intermediates
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Complex natural product analogs with biological activity
Materials Science Applications
In materials science, the compound contributes to the synthesis of functional materials with specific properties:
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Development of conducting polymers containing pyrrole units
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Creation of sensor materials with specific electronic profiles
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Construction of materials with tailored optical properties
Academic Research Applications
Beyond industrial applications, 1-(Triisopropylsilyl)pyrrole-3-boronic acid finds use in academic research settings for:
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Methodology development for novel coupling reactions
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Synthesis of complex heterocyclic libraries
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Study of reaction mechanisms and catalyst performance
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazards indicate that the compound requires careful handling to avoid health risks .
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound carries a "Warning" signal word, indicating moderate hazard level .
Spectroscopic Analysis and Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of 1-(Triisopropylsilyl)pyrrole-3-boronic acid. The 1H NMR spectrum would show characteristic signals for:
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The pyrrole ring protons (typically in the 6-8 ppm range)
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The isopropyl methine protons (around 1-2 ppm)
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The isopropyl methyl protons (typically around 1 ppm)
The exact chemical shifts and coupling patterns would provide detailed structural confirmation.
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